molecular formula C14H26N2O3 B2883246 methyl 1-(3-isopentylureido)cyclohexanecarboxylate CAS No. 1435804-04-8

methyl 1-(3-isopentylureido)cyclohexanecarboxylate

Cat. No.: B2883246
CAS No.: 1435804-04-8
M. Wt: 270.373
InChI Key: SGOIISYJSYPCSX-UHFFFAOYSA-N
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Description

Its unique structure allows for various applications, including drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-methylbutylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(3-isopentylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 1-(3-isopentylureido)cyclohexanecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-isopentylureido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate.

    tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another compound with a similar carbamate functional group.

Uniqueness

Its versatility and potential for modification make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 1-(3-methylbutylcarbamoylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)7-10-15-13(18)16-14(12(17)19-3)8-5-4-6-9-14/h11H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIISYJSYPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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